REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:12]=[C:11]([C:13](N(OC)C)=[O:14])[N:10]([CH3:19])[C:9]=2[CH:20]=1>C1COCC1>[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:12]=[C:11]([C:13](=[O:14])[CH3:1])[N:10]([CH3:19])[C:9]=2[CH:20]=1
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
6-bromo-N-methoxy-N,1-dimethyl-1H-benzimidazole-2-carboxamide
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Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N(C(=N2)C(=O)N(C)OC)C)C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. under Ar atmosphere for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc twice
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated ao in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc)
|
Type
|
WASH
|
Details
|
the resulting solid was washed with IPE
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N(C(=N2)C(C)=O)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |